N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclohexyl ring substituted with two methyl groups at positions 3 and 4, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine: Another cyclohexyl derivative with distinct chemical properties.
Uniqueness: N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the cyclohexyl and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,4-dimethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
RYQHDFDQGSNHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NC2=CN(N=C2)C |
Origin of Product |
United States |
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